molecular formula C3H6Cl2O3S B13835449 2-Chloroethyl chloromethanesulfonate CAS No. 41239-85-4

2-Chloroethyl chloromethanesulfonate

Cat. No.: B13835449
CAS No.: 41239-85-4
M. Wt: 193.05 g/mol
InChI Key: BYEULZSQJFKHIP-UHFFFAOYSA-N
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Description

2-Chloroethyl chloromethanesulfonate is an organic compound with the molecular formula C3H6Cl2O3S. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as an intermediate in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyl chloromethanesulfonate can be synthesized through the reaction of 2-chloroethanol with chloromethanesulfonyl chloride. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl chloromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form substituted products.

    Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Substituted Products: Depending on the nucleophile used, various substituted products can be formed.

    Alkenes: Formed through elimination reactions.

    Sulfonic Acids/Sulfonates: Formed through oxidation reactions.

Scientific Research Applications

2-Chloroethyl chloromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroethyl chloromethanesulfonate involves its reactivity with nucleophiles. The compound acts as an alkylating agent, transferring its chloroethyl group to nucleophilic sites on target molecules. This can result in the formation of covalent bonds with proteins, DNA, and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

2-Chloroethyl chloromethanesulfonate can be compared with other similar compounds such as:

    2-Chloroethanol: Similar in structure but lacks the sulfonate group.

    Chloromethanesulfonyl chloride: Similar in reactivity but lacks the chloroethyl group.

    2-Chloroethyl ethyl sulfide: Similar in structure but has an ethyl group instead of a sulfonate group.

The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the chloroethyl and sulfonate groups, making it a versatile reagent in various chemical reactions .

Properties

CAS No.

41239-85-4

Molecular Formula

C3H6Cl2O3S

Molecular Weight

193.05 g/mol

IUPAC Name

2-chloroethyl chloromethanesulfonate

InChI

InChI=1S/C3H6Cl2O3S/c4-1-2-8-9(6,7)3-5/h1-3H2

InChI Key

BYEULZSQJFKHIP-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OS(=O)(=O)CCl

Origin of Product

United States

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